1H-Indole-4-carboxamide

Catalog No.
S1535887
CAS No.
1670-86-6
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-4-carboxamide

CAS Number

1670-86-6

Product Name

1H-Indole-4-carboxamide

IUPAC Name

1H-indole-4-carboxamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N

Synthesis and Medicinal Chemistry:

1H-Indole-4-carboxamide has been explored as a building block for the synthesis of various heterocyclic compounds with potential medicinal applications. Studies have shown its ability to be transformed into derivatives with diverse functionalities, including indoles, quinolines, and pyrazoles. These derivatives exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties [, ].

Enzyme Inhibition:

1H-indole-4-carboxamide has been investigated as a potential inhibitor of various enzymes, including kinases and phosphatases, which are implicated in various diseases. Studies suggest that it can bind to the active site of these enzymes, thereby inhibiting their activity and potentially offering therapeutic benefits [, ].

1H-Indole-4-carboxamide is a chemical compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The carboxamide functional group is attached to the 4-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

No information currently available on the specific mechanism of action of 1H-Indole-2-carboxamide.

Data on the safety and hazards of 1H-Indole-2-carboxamide is scarce. Indole itself can be irritating to the skin and eyes []. Always handle unknown compounds with appropriate caution in a fume hood and wear personal protective equipment (PPE).

Typical of indole derivatives:

  • Electrophilic Substitution: The C3 position of the indole ring is highly reactive, making it a prime site for electrophilic aromatic substitution reactions. This reactivity is significantly higher than that of benzene, facilitating modifications that can enhance biological activity .
  • Oxidation: The electron-rich nature of the indole structure allows for oxidation reactions, which can convert it into other derivatives such as oxindoles .
  • Lithiation: The hydrogen atom at the C2 position is relatively acidic, allowing for lithiation reactions that can introduce new functional groups at this site .

1H-Indole-4-carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. For example, compound LX15 was shown to have an IC50 value of 13 nM against PARP-1 and demonstrated selective toxicity towards BRCA1-deficient cancer cells, indicating its potential as a therapeutic agent in cancer treatment . Additionally, these compounds have been explored for their activity against Mycobacterium tuberculosis, highlighting their broad-spectrum antimicrobial potential .

The synthesis of 1H-Indole-4-carboxamide typically involves:

  • Starting Materials: Indole and carboxylic acids or their derivatives.
  • Reagents: Common reagents include coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond.
  • Procedure: The reaction is usually conducted under controlled conditions to optimize yield and purity.

Recent studies have reported novel synthetic routes that enhance the efficiency and yield of 1H-indole-4-carboxamide derivatives while minimizing side products .

1H-Indole-4-carboxamide has several applications:

  • Pharmaceutical Development: Its role as a PARP-1 inhibitor makes it a candidate for cancer therapy, particularly in tumors with BRCA mutations.
  • Antimicrobial Agents: Research indicates potential applications in treating infections caused by resistant strains of Mycobacterium tuberculosis .
  • Research Tool: It serves as a valuable compound in biochemical studies related to DNA repair mechanisms.

Interaction studies involving 1H-Indole-4-carboxamide have primarily focused on its binding affinity with PARP-1. These studies have demonstrated that compounds like LX15 significantly induce DNA double-strand breaks and disrupt cell cycle progression in cancer cells deficient in BRCA1. Such interactions underscore the compound's potential to enhance the efficacy of existing chemotherapeutic agents like temozolomide .

Several compounds share structural similarities with 1H-Indole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-MethylindoleMethyl group at C5 positionExhibits unique neuroprotective effects
Indole-3-carboxylic acidCarboxylic acid at C3 positionKnown for anti-inflammatory properties
Indole-4-acetic acidAcetic acid at C4 positionFunctions as a plant growth regulator
Indole-2-carboxamideCarboxamide at C2 positionShows promise in treating neurodegenerative diseases

While these compounds share an indole core, 1H-Indole-4-carboxamide is unique due to its specific biological activities related to PARP inhibition and its selective toxicity towards certain cancer cell lines. This specificity makes it a valuable candidate for targeted therapies in oncology.

XLogP3

0.7

LogP

0.66 (LogP)

Dates

Modify: 2023-08-15

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